[1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride: is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoroethyl group: This step involves the alkylation of the imidazole ring with a trifluoroethylating agent, such as 2,2,2-trifluoroethyl bromide, under suitable conditions.
Formation of the hydrochloride salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the imidazole ring.
Scientific Research Applications
Chemistry
In chemistry, [1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be used in the study of enzyme interactions and as a probe for investigating biological pathways. Its imidazole ring is known to interact with various biological targets, making it a useful tool in biochemical research.
Medicine
In medicine, imidazole derivatives are often explored for their potential therapeutic effects. This compound could be investigated for its potential as a drug candidate, particularly in the treatment of diseases where imidazole derivatives have shown efficacy.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may offer advantages in various industrial applications.
Mechanism of Action
The mechanism of action of [1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride would depend on its specific application. Generally, imidazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group may enhance the compound’s binding affinity or alter its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
[1H-Imidazol-4-yl]methanamine hydrochloride: Lacks the trifluoroethyl group, which may result in different biological activity and chemical properties.
[1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl]ethanamine hydrochloride: Similar structure but with an ethanamine group instead of methanamine, potentially leading to different reactivity and applications.
Uniqueness
The presence of the trifluoroethyl group in [1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride distinguishes it from other imidazole derivatives. This group can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
[1-(2,2,2-trifluoroethyl)imidazol-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3.ClH/c7-6(8,9)3-12-2-5(1-10)11-4-12;/h2,4H,1,3,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKVNZRCRKZKIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1CC(F)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.